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Compound of Interest

Compound Name: 6-Bromo-1,3-dichloroisoquinoline

Cat. No.: B1284304

An In-depth Technical Guide to the Core Physical Properties of 6-Bromo-1,3-
dichloroisoquinoline

Introduction

6-Bromo-1,3-dichloroisoquinoline is a halogenated aromatic heterocyclic compound of
significant interest to researchers in medicinal chemistry and materials science. As a
functionalized isoquinoline, it serves as a versatile building block in the synthesis of more
complex molecular architectures, particularly in the development of novel pharmaceutical
agents and functional materials. A thorough understanding of its core physical properties is
paramount for its effective handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the known physical characteristics of 6-
Bromo-1,3-dichloroisoquinoline. Recognizing that publicly available experimental data is not
exhaustive for this specific molecule, this document emphasizes not only the established data
but also provides robust, field-proven methodologies for researchers to determine key
properties such as spectroscopic profiles and solubility. This approach ensures that scientists
have the necessary tools to fully characterize the compound within their own laboratory
settings.

Core Physicochemical Properties

The fundamental identity and physical state of 6-Bromo-1,3-dichloroisoquinoline are defined
by the properties summarized below. These data are essential for accurate reagent
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measurement, reaction setup, and purification.

Property Value Source(s)
CAS Number 552331-05-2 [1]
Molecular Formula CoH4BrCIzN

Molecular Weight 276.94 g/mol

Appearance Off-white to gray solid [1]

Melting Point 124-128 °C [1]

Boiling Point 383.4 £ 37.0 °C (Predicted) [1]

Density 1.765 + 0.06 g/cm3 (Predicted) [1]

InChi Key YRSSIZNHQQNESH-
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Spectroscopic Characterization: A Methodological
Approach

While comprehensive, peer-reviewed spectral data for 6-Bromo-1,3-dichloroisoquinoline are
not widely published, its structure allows for clear predictions of its spectral features. This
section details the expected characteristics and provides the methodologies for their
experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic composition of
the compound. Due to the presence of bromine (isotopes 7°Br and 8!Br in ~1:1 ratio) and
chlorine (isotopes 3>Cl and 3’Cl in ~3:1 ratio), the mass spectrum will exhibit a characteristic
and complex isotopic cluster for the molecular ion and its fragments.

Expected Isotopic Pattern: The combination of one bromine and two chlorine atoms will
produce a distinctive M, M+2, M+4, and M+6 pattern, which serves as a definitive confirmation
of the elemental composition.
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Predicted Mass-to-Charge Ratios: High-resolution mass spectrometry (HRMS) should yield
precise mass data consistent with the values in the table below.

Adduct Predicted m/z
[M+H]* 275.89768
[M+Na]* 297.87962
[M-H]~ 273.88312
[M+NHa]* 292.92422

Data predicted by CCSbase and available on
PubChemlLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

» 'H NMR Spectroscopy: The structure of 6-Bromo-1,3-dichloroisoquinoline contains four
aromatic protons on the benzene ring portion. Due to the lack of symmetry, these four
protons are chemically distinct and should therefore give rise to four separate signals in the
aromatic region of the spectrum (typically & 7.0-9.0 ppm). The splitting patterns (doublets,
triplets, or doublets of doublets) will be dictated by the coupling between adjacent protons,
providing definitive information on their relative positions.

e 13C NMR Spectroscopy: Based on its structure, the molecule is expected to show nine
distinct signals in the 13C NMR spectrum, corresponding to the nine carbon atoms in the
isoquinoline core. The chemical shifts will be influenced by the attached halogens and the
nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule. The
IR spectrum of 6-Bromo-1,3-dichloroisoquinoline is expected to show characteristic
absorption bands for an aromatic, halogenated heterocycle.

e Aromatic C-H Stretching: Weak to medium bands above 3000 cm~1,
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e C=C and C=N Ring Stretching: Multiple sharp bands in the 1600-1450 cm~1 region,
characteristic of the aromatic and heteroaromatic rings.

e Aromatic C-H Bending (out-of-plane): Strong bands in the 900-675 cm~! region, which can
be diagnostic of the substitution pattern on the benzene ring.

e C-Cl and C-Br Stretching: Bands in the fingerprint region, typically below 800 cm~1 for C-ClI
and below 700 cm~* for C-Br.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for determining the
physical properties of 6-Bromo-1,3-dichloroisoquinoline. These protocols are designed to
yield accurate and reproducible data.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <
2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the
melting range.[3] This method uses slow, controlled heating of a finely packed sample to allow
for precise observation of the phase transition.[4]
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Sample Preparation

Weigh 5-20 mg for 1H (20-50 mg for 13C)

Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCIs)

Filter solution through glass wool into NMR tube

Cap tube and ensure sample height is 4-5 cm

| oad Sample

uisition

Insert sample into spectrometer

Lock on deuterium signal

Shim magnetic field for homogeneity

Acquire spectrum with appropriate parameters
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Gdd excess solid to a known volume of soIvenD

:

(Seal vial and agitate at constant temperature (e.g., 24hD

Gllow solid to settle)

Filter supernatant to remove all solid particles

Prepare a dilution series of the saturated solution

Analyze concentration via UV-Vis or LC-MS

Calculate solubility (e.g., in mg/mL or mol/L)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://amp.chemicalbook.com/ProductChemicalPropertiesCB7956830_EN.htm
https://pubchemlite.lcsb.uni.lu/e/compound/16218370
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://www.benchchem.com/product/b1284304#physical-properties-of-6-bromo-1-3-dichloroisoquinoline
https://www.benchchem.com/product/b1284304#physical-properties-of-6-bromo-1-3-dichloroisoquinoline
https://www.benchchem.com/product/b1284304#physical-properties-of-6-bromo-1-3-dichloroisoquinoline
https://www.benchchem.com/product/b1284304#physical-properties-of-6-bromo-1-3-dichloroisoquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1284304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

